
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its intricate structure includes both isoquinoline and pyrimidine moieties, indicating potential biological activity and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide involves multiple steps:
Formation of 3,4-dihydroisoquinoline: : Starting from 2-phenylethylamine, through catalytic hydrogenation.
Pyrimidine synthesis: : Utilizing 2,4-dichloro-6-methylpyrimidine with appropriate nucleophiles.
Linking both units: : Via ether formation.
Final acetamide formation: : Using acetyl chloride and the corresponding amine.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and purity:
Large-scale catalytic hydrogenation for isoquinoline.
Pyrimidine reactions conducted under controlled temperatures and inert atmospheres.
Specialized equipment for ether formation and acetamide production.
Chemical Reactions Analysis
Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the isoquinoline ring, yielding various oxidized derivatives.
Reduction: : Reduction reactions on the nitrogens in the isoquinoline and pyrimidine rings, potentially leading to amine derivatives.
Substitution: : Electrophilic and nucleophilic substitutions at the pyrimidine ring are possible.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like KMnO₄ or PCC.
Reduction: : Employs reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Involves reagents like alkyl halides or amines under mild to moderate conditions.
Major Products
Oxidation: : Produces isoquinolinone derivatives.
Reduction: : Forms amine-substituted derivatives.
Substitution: : Results in various functionalized pyrimidines.
Scientific Research Applications
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide has broad applications:
Chemistry: : As a building block for more complex organic syntheses.
Biology: : Potential as a bioactive compound for enzyme inhibition or receptor binding studies.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer or neuroprotective effects.
Industry: : Utilized in materials science for developing new polymers or composites.
Mechanism of Action
The mechanism by which this compound exerts its effects generally involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways: : May interfere with signaling pathways critical for cell growth or metabolism.
Comparison with Similar Compounds
Comparing 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide with other similar compounds highlights its uniqueness:
Similar Compounds: : Isoquinoline derivatives, Pyrimidine analogs, and other ether-linked structures.
Uniqueness: : The combination of isoquinoline and pyrimidine moieties, along with its specific substituents, provides distinct bioactivity and chemical reactivity.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-4-19-11-7-8-17(2)24(19)27-22(30)16-31-23-14-18(3)26-25(28-23)29-13-12-20-9-5-6-10-21(20)15-29/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADHJAFZMULHBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
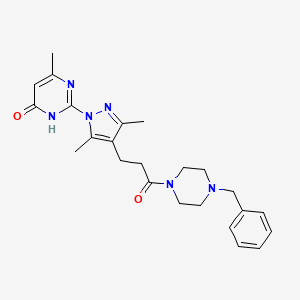
![N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2367825.png)

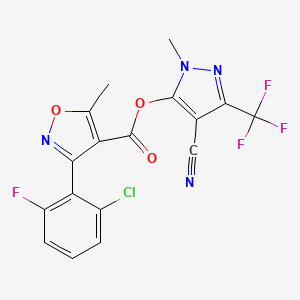
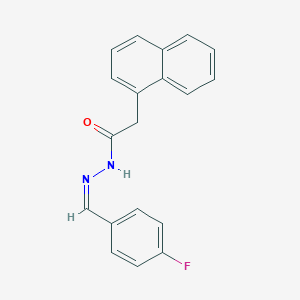
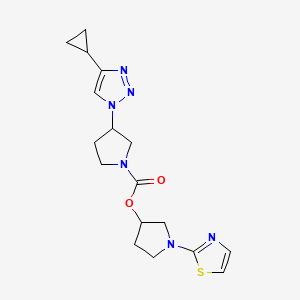
![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
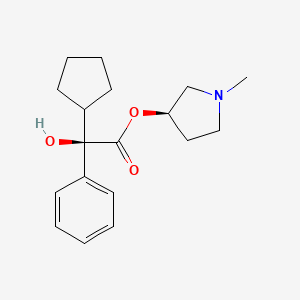

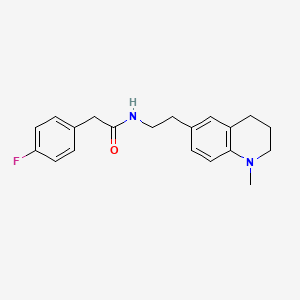
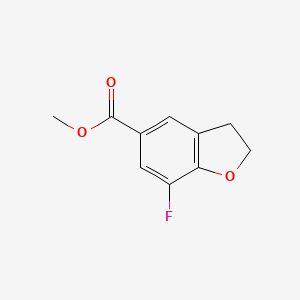
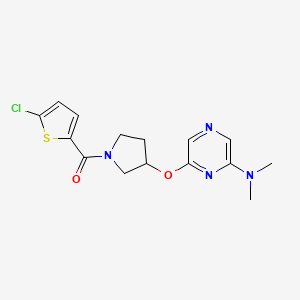
![2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2367844.png)
